molecular formula C10H9ClN2O2S B8496164 5-Chloro-1-{[(thiophen-2-yl)methoxy]methyl}pyrimidin-2(1H)-one CAS No. 88045-82-3

5-Chloro-1-{[(thiophen-2-yl)methoxy]methyl}pyrimidin-2(1H)-one

Cat. No. B8496164
M. Wt: 256.71 g/mol
InChI Key: GHDOUYOEAXNEHW-UHFFFAOYSA-N
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Patent
US04539324

Procedure details

was prepared as described in Example 3 from 2-(chloromethyloxymethyl)thiophene (see Preparation 8a and 8b) (10 mmol) and 5-chloropyrimidin-2-one hydrochloride (10 mmol) in 57%. yield (1.45 g), m.p. 132° C. 1H NMR (CDCl3): δ4.80 (CH2Thioph.), 5.28 (CH2O), 6.7-7.2 (3H-Thioph.), 7.63 and 8.35 (H-4, H-6, J 4 Hz). IR(KBr): 1660 cm-1 (CO).
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
IR(KBr)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][O:3][CH2:4][C:5]1[S:6][CH:7]=[CH:8][CH:9]=1.Cl.[Cl:11][C:12]1[CH:13]=[N:14][C:15](=[O:18])[NH:16][CH:17]=1>>[C:5]1([CH2:4][O:3][CH2:2][N:16]2[CH:17]=[C:12]([Cl:11])[CH:13]=[N:14][C:15]2=[O:18])[S:6][CH:7]=[CH:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
ClCOCC=1SC=CC1
Step Two
Name
Quantity
10 mmol
Type
reactant
Smiles
Cl.ClC=1C=NC(NC1)=O
Step Three
Name
IR(KBr)
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
yield (1.45 g), m.p. 132° C

Outcomes

Product
Name
Type
Smiles
C1(=CC=CS1)COCN1C(N=CC(=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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